4-(Benzenesulfonyl)-2-(2-methylphenyl)-5-pyrrolidin-1-yl-1,3-oxazole
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Description
4-(Benzenesulfonyl)-2-(2-methylphenyl)-5-pyrrolidin-1-yl-1,3-oxazole is a useful research compound. Its molecular formula is C20H20N2O3S and its molecular weight is 368.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The research on compounds containing the 4-(phenylsulfonyl)-5-(pyrrolidin-1-yl)-2-(o-tolyl)oxazole structure focuses on the synthesis and characterization of new heterocyclic compounds, highlighting their potential therapeutic applications. One study detailed the synthesis, characterization, and cytotoxicity evaluation of new organic compounds featuring the 4-(phenylsulfonyl)phenyl fragment. These compounds, derived from phenylalanine, include cyclization products like 1,3-oxazole substituted in position 5 with the p-tolyl group. Spectral methods (UV-Vis, FT-IR, 1H-NMR, 13C-NMR, MS) and elemental analysis confirmed their structures, with RP-HPLC used to determine compound purity. Their toxicological profile was assessed using the Daphnia magna bioassay, suggesting their therapeutic potential due to observed cytotoxic effects (Apostol et al., 2019).
Antimicrobial and Antioxidant Activity
Further studies explored the antimicrobial and surface activity of 1,2,4-triazole derivatives and the antioxidant activity of amidomethane sulfonyl-linked bis heterocycles. The formation of 1,2,4-triazole derivatives demonstrated effective antimicrobial properties and potential as surface active agents (El-Sayed, 2006). Another research synthesized amidomethane sulfonyl-linked pyrrolyl oxazoles/thiazoles/imidazoles from arylsulfonylethenesulfonyl oxazolyl/thiazolyl/imidazolyl acetamides, which exhibited significant antioxidant activity, surpassing that of the standard Ascorbic acid (Talapuru et al., 2014).
Anticancer Evaluation
The anticancer activities of 4-arylsulfonyl-1,3-oxazoles were assessed against 59 cancer cell lines, revealing compounds with significant cytostatic and antiproliferative effects against various cancer subpanels, including CNS Cancer and Non-Small Cell Lung Cancer. This research underscores the potential of 4-(phenylsulfonyl)-5-(pyrrolidin-1-yl)-2-(o-tolyl)oxazole derivatives as leading compounds for in-depth antitumor studies (Zyabrev et al., 2022).
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-(2-methylphenyl)-5-pyrrolidin-1-yl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-15-9-5-6-12-17(15)18-21-19(20(25-18)22-13-7-8-14-22)26(23,24)16-10-3-2-4-11-16/h2-6,9-12H,7-8,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLCFVSHDREVFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)N3CCCC3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901332574 |
Source
|
Record name | 4-(benzenesulfonyl)-2-(2-methylphenyl)-5-pyrrolidin-1-yl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901332574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85198820 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
855714-71-5 |
Source
|
Record name | 4-(benzenesulfonyl)-2-(2-methylphenyl)-5-pyrrolidin-1-yl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901332574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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